4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-1-(4-phenyloxane-4-carbonyl)piperidine
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Overview
Description
The compound “4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-1-(4-phenyloxane-4-carbonyl)piperidine” is a complex organic molecule that features a combination of several functional groups, including an oxadiazole ring, a piperidine ring, and a tetrahydropyran ring. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-1-(4-phenyloxane-4-carbonyl)piperidine” would likely involve multiple steps, including the formation of the oxadiazole ring, the piperidine ring, and the tetrahydropyran ring. Typical synthetic routes might include:
Formation of the Oxadiazole Ring: This could be achieved through the cyclization of a suitable hydrazide with a carboxylic acid derivative under acidic or basic conditions.
Formation of the Piperidine Ring: This could involve the reduction of a pyridine derivative or the cyclization of a suitable amine with a dihaloalkane.
Formation of the Tetrahydropyran Ring: This could be synthesized through the cyclization of a suitable diol with an acid catalyst.
Industrial Production Methods
Industrial production methods would likely involve optimizing the synthetic routes for large-scale production, including the use of continuous flow reactors and other advanced techniques to improve yield and purity.
Chemical Reactions Analysis
Types of Reactions
The compound “4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-1-(4-phenyloxane-4-carbonyl)piperidine” could undergo various types of chemical reactions, including:
Oxidation: The compound could be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: The compound could be reduced to remove certain functional groups or to convert them into different ones.
Substitution: The compound could undergo substitution reactions to replace one functional group with another.
Common Reagents and Conditions
Common reagents and conditions used in these reactions might include:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used but could include various derivatives of the original compound with modified functional groups.
Scientific Research Applications
Chemistry
In chemistry, the compound could be used as a building block for the synthesis of more complex molecules or as a reagent in various chemical reactions.
Biology
In biology, the compound could be studied for its potential biological activities, such as its effects on enzymes or receptors.
Medicine
In medicine, the compound could be investigated for its potential therapeutic effects, such as its ability to act as a drug or a drug precursor.
Industry
In industry, the compound could be used in the production of various materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which the compound exerts its effects would depend on its specific molecular targets and pathways. For example, it could interact with enzymes or receptors to modulate their activity, or it could be incorporated into cellular structures to alter their function.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other molecules with oxadiazole, piperidine, or tetrahydropyran rings, such as:
- (4-(5-methyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone
- (4-(5-ethyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone
Uniqueness
The uniqueness of “4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-1-(4-phenyloxane-4-carbonyl)piperidine” would lie in its specific combination of functional groups and the resulting properties, such as its potential biological activities or its reactivity in chemical reactions.
Properties
IUPAC Name |
[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-(4-phenyloxan-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O3/c26-21(22(10-14-27-15-11-22)18-4-2-1-3-5-18)25-12-8-17(9-13-25)20-24-23-19(28-20)16-6-7-16/h1-5,16-17H,6-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZZZRJRWUPXKHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(O2)C3CCN(CC3)C(=O)C4(CCOCC4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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